N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
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Description
N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21Cl3FN3OS and its molecular weight is 512.85. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a diazaspirodecane moiety, which is known for its diverse biological activities.
- Substituents : It includes a chloro-fluoro phenyl group and a dichloro phenyl group that may enhance its biological interactions.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, structures resembling this compound have been linked to the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms in cancer cells .
- Antimicrobial Activity : The presence of multiple halogenated aromatic rings suggests potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various pathogens .
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
Table 1: Summary of Biological Activities
Activity Type | Assay Type | IC50/EC50 Values | Reference |
---|---|---|---|
PARP Inhibition | Enzymatic Assay | Ki = 1.2 nM | |
Cytotoxicity | Cancer Cell Lines (MX-1) | EC50 = 0.3 nM | |
Antimicrobial | Pathogen Inhibition Assay | Not specified |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Screening : A study identified a series of related compounds that showed significant anticancer activity when screened against multicellular spheroids, highlighting the potential for this compound in cancer therapy .
- Antimicrobial Efficacy : Research on similar compounds has demonstrated effectiveness in inhibiting growth in various bacterial strains, suggesting that modifications to the phenyl rings could enhance antimicrobial potency .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl3FN3OS/c1-13-6-8-23(9-7-13)29-21(16-4-2-14(24)10-17(16)25)22(30-23)32-12-20(31)28-15-3-5-19(27)18(26)11-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDFDWVJNXQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl3FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.